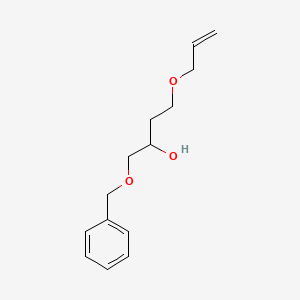![molecular formula C18H16O6P2 B12593851 [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid CAS No. 595567-13-8](/img/structure/B12593851.png)
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is a complex organic compound characterized by the presence of multiple phenyl groups and phosphonic acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the sequential coupling of phenyl groups followed by the introduction of phosphonic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization and chromatography are essential to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphonic acid groups and biological molecules. It is also investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form strong bonds with various substrates makes it valuable in surface modification and adhesion applications.
Wirkmechanismus
The mechanism of action of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphosphonates: Compounds like alendronate and risedronate share similar phosphonic acid functionalities and are used in the treatment of bone diseases.
Phenylphosphonic Acid: A simpler compound with a single phenyl group and phosphonic acid, used in various chemical applications.
Uniqueness
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is unique due to its multiple phenyl groups, which provide enhanced stability and reactivity compared to simpler phosphonic acids. This structural complexity allows for a broader range of applications and interactions with biological and industrial targets.
Eigenschaften
CAS-Nummer |
595567-13-8 |
|---|---|
Molekularformel |
C18H16O6P2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
[4-[4-(4-phosphonophenyl)phenyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C18H16O6P2/c19-25(20,21)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)26(22,23)24/h1-12H,(H2,19,20,21)(H2,22,23,24) |
InChI-Schlüssel |
RWWZTTYQRYZYNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)

![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)



propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
